N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide
Description
N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, an amide group, and an amino ketone moiety
Properties
IUPAC Name |
N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-3-20-14(10-11(2)19-20)16(22)18-13-7-4-12(5-8-13)6-9-15(17)21/h4-5,7-8,10H,3,6,9H2,1-2H3,(H2,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCFSSBICPLWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(3-amino-3-oxopropyl)phenylhydrazine with 2-ethyl-5-methylpyrazole-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a dehydrating agent like methanesulfonic acid to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino ketone moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the amino ketone moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-butylphenyl)-2-((4-((3-(2-naphthyl)-3-oxopropyl)amino)phenyl)thio)acetamide
- **2-[{4-[(2S)-2-{[(allyloxy)carbonyl]amino}-3-({4-[3-hydroxy-2-(methoxycarbonyl)phenoxy]butyl}amino)-3-oxopropyl]phenyl}(carboxycarbonyl)amino]benzoic acid
Uniqueness
N-[4-(3-amino-3-oxopropyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrazole ring with an amino ketone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
